

Application Notes & Protocols: Cloning and Expression of Antistasin for Anticoagulant Drug Development

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Compound of Interest

Compound Name: *antistasin*

Cat. No.: *B1166323*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Antistasin is a potent and highly specific inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1][2][3] Originally isolated from the salivary glands of the Mexican leech *Haementeria officinalis*, this 119-amino acid protein has significant therapeutic potential as an anticoagulant agent.[1] Its mechanism of action involves binding tightly to Factor Xa, thereby blocking the conversion of prothrombin to thrombin and preventing the formation of fibrin clots.[1][3] The production of recombinant **antistasin** is essential for further research and development of this promising therapeutic protein. This document provides detailed protocols for cloning the **antistasin** gene into an expression vector, producing the recombinant protein, and characterizing its activity.

Gene and Protein Characteristics

Antistasin is a 15-kDa protein characterized by a high content of disulfide bonds, which contribute to its stability and inhibitory function.[1][4] The protein exhibits a twofold internal homology, suggesting a gene duplication event during its evolution.[5] For the purpose of cloning, the gene sequence can be synthesized with codon optimization for the chosen expression host to ensure high levels of protein expression. The amino acid sequence of

antistasin from *Haementeria officinalis* can be found in the UniProt database under accession number P15358.[6]

Expression Systems

The choice of an expression system is critical for the successful production of functional recombinant **antistasin**, particularly due to the presence of multiple disulfide bonds.

Expression System	Advantages	Disadvantages	Suitability for Antistasin
Bacterial (e.g., <i>E. coli</i>)	Rapid growth, low cost, well-established protocols.	Lack of post-translational modifications, potential for inclusion body formation.	Challenging due to the need for correct disulfide bond formation. May require refolding protocols.
Yeast (e.g., <i>Pichia pastoris</i>)	Capable of post-translational modifications, high-density culture, potential for secretion into the medium.	Longer expression times compared to bacteria.	A suitable system, as demonstrated by successful expression of functional antistasin.[7]
Insect (Baculovirus Expression Vector System)	High levels of protein expression, proper protein folding and disulfide bond formation.	More complex and time-consuming than bacterial or yeast systems.	A proven system for producing active recombinant antistasin.[5][8]
Mammalian (e.g., HEK293, CHO)	Provides the most authentic post-translational modifications and protein folding.	High cost, complex culture conditions.	Capable of producing high-quality antistasin, often used for therapeutic protein production.[9]

For the following protocols, we will focus on the use of a yeast expression system (*Pichia pastoris*) due to its balance of cost-effectiveness and ability to produce correctly folded,

secreted **antistasin**.

Experimental Protocols

I. Gene Synthesis and Vector Preparation

- **Antistasin Gene Synthesis:**
 - The amino acid sequence of *Haementeria officinalis* **antistasin** (UniProt P15358) should be reverse-translated into a DNA sequence.
 - Codon optimization for *Pichia pastoris* is highly recommended to enhance translation efficiency.
 - Flank the coding sequence with appropriate restriction enzyme sites for cloning into the chosen expression vector (e.g., EcoRI and XhoI). Ensure these sites are not present within the **antistasin** gene itself.
 - Include a start codon (ATG) and a stop codon (e.g., TAA).
 - To facilitate secretion, the gene can be fused in-frame with the α -mating factor secretion signal sequence present in many *Pichia* expression vectors.
- **Expression Vector Preparation:**
 - The pPICZ α A vector is a suitable choice for secreted expression in *Pichia pastoris*. This vector contains the AOX1 promoter for methanol-inducible expression, the α -mating factor secretion signal, a C-terminal polyhistidine tag for purification, and a Zeocin™ resistance gene for selection.
 - Digest 5-10 μ g of the pPICZ α A vector with the same restriction enzymes used to flank the synthesized **antistasin** gene (e.g., EcoRI and XhoI).
 - Dephosphorylate the linearized vector using calf intestinal alkaline phosphatase (CIAP) to prevent self-ligation.
 - Purify the linearized vector by agarose gel electrophoresis followed by gel extraction.

II. Cloning of Antistasin Gene into pPICZ α A

- Ligation:
 - Set up a ligation reaction with the purified, linearized pPICZ α A vector and the synthesized, digested **antistasin** gene insert. A molar ratio of 1:3 (vector:insert) is typically recommended.
 - Incubate the reaction with T4 DNA ligase at 16°C overnight or at room temperature for 1-2 hours.
- Transformation into E. coli:
 - Transform chemically competent E. coli (e.g., DH5 α) with the ligation mixture.
 - Plate the transformed cells on Low Salt LB agar plates containing Zeocin™ (25 μ g/mL).
 - Incubate at 37°C overnight.
- Screening for Positive Clones:
 - Perform colony PCR on individual colonies using primers flanking the insertion site to identify clones with the correct insert size.
 - Inoculate positive colonies into liquid Low Salt LB medium with Zeocin™ and grow overnight at 37°C.
 - Isolate the plasmid DNA using a miniprep kit.
 - Confirm the presence and orientation of the insert by restriction digestion and DNA sequencing.

III. Transformation into Pichia pastoris

- Linearization of the Recombinant Plasmid:
 - Linearize the confirmed recombinant plasmid (pPICZ α A-**antistasin**) with an enzyme that cuts within the 5' AOX1 region (e.g., SacI or PmeI) to promote integration into the host

genome.

- Preparation of Competent *P. pastoris* Cells:
 - Prepare electrocompetent or chemically competent *P. pastoris* cells (e.g., X-33 or GS115 strain).
- Transformation:
 - Transform the competent *P. pastoris* cells with the linearized recombinant plasmid via electroporation or chemical methods.
 - Plate the transformed cells on YPDS plates containing Zeocin™ (100 µg/mL).
 - Incubate at 30°C for 2-4 days until colonies appear.

IV. Expression and Purification of Recombinant Antistasin

- Screening for High-Expressing Clones:
 - Inoculate several individual Zeocin™-resistant colonies into a buffered glycerol-complex medium (BMGY) and grow at 30°C with shaking.
 - Induce expression by pelleting the cells and resuspending them in a buffered methanol-complex medium (BMMY). Add methanol to a final concentration of 0.5% every 24 hours to maintain induction.
 - Collect small aliquots of the culture supernatant at various time points (e.g., 24, 48, 72, 96 hours) and analyze by SDS-PAGE and Western blot (using an anti-His tag antibody) to identify the clone with the highest expression level.
- Large-Scale Expression and Purification:
 - Grow the highest-expressing clone in a larger volume of BMGY and induce with BMMY as described above.
 - Harvest the culture supernatant by centrifugation.

- Purify the secreted recombinant **antistasin** from the supernatant using immobilized metal affinity chromatography (IMAC) by binding the polyhistidine tag to a Ni-NTA resin.
- Elute the bound protein with an imidazole gradient.
- Further purify the protein using ion-exchange chromatography or size-exclusion chromatography if necessary.
- Dialyze the purified protein into a suitable storage buffer and determine the protein concentration.

V. Functional Characterization of Recombinant Antistasin

The anticoagulant activity of the purified recombinant **antistasin** can be determined by measuring its ability to inhibit Factor Xa.

Anti-Factor Xa Chromogenic Assay Protocol:

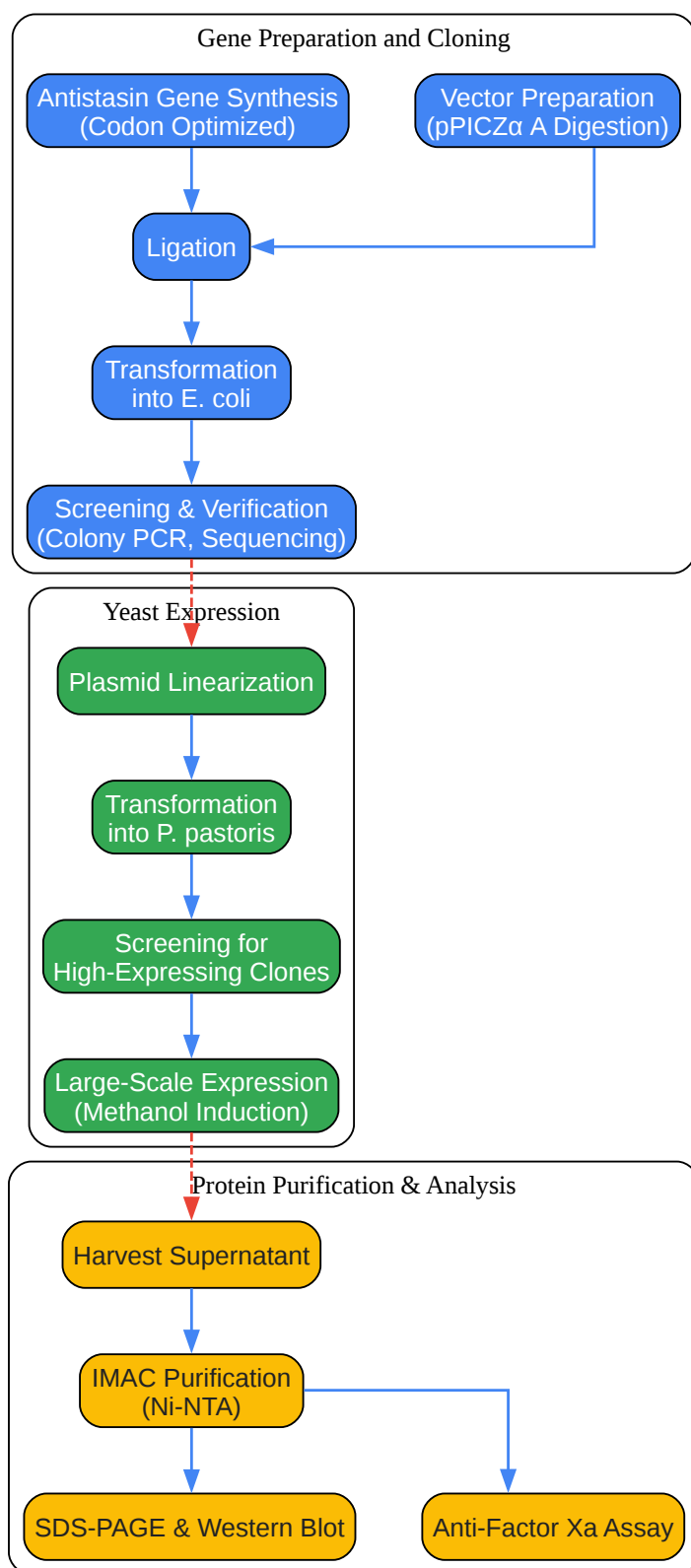
- Principle: This assay measures the residual activity of Factor Xa after incubation with an inhibitor. A chromogenic substrate that is specifically cleaved by Factor Xa is used, and the release of the chromophore (p-nitroaniline) is measured spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the inhibitory activity of **antistasin**.
- Procedure:
 - In a 96-well plate, add purified recombinant **antistasin** at various concentrations.
 - Add a known amount of human Factor Xa to each well and incubate for a specific time (e.g., 5-10 minutes) at 37°C to allow for inhibition.
 - Add the chromogenic substrate for Factor Xa (e.g., S-2222).
 - Monitor the change in absorbance at 405 nm over time using a microplate reader.
 - Calculate the rate of substrate hydrolysis for each concentration of **antistasin**.

- Plot the Factor Xa activity against the **antistasin** concentration to determine the IC50 value.

Quantitative Data Summary

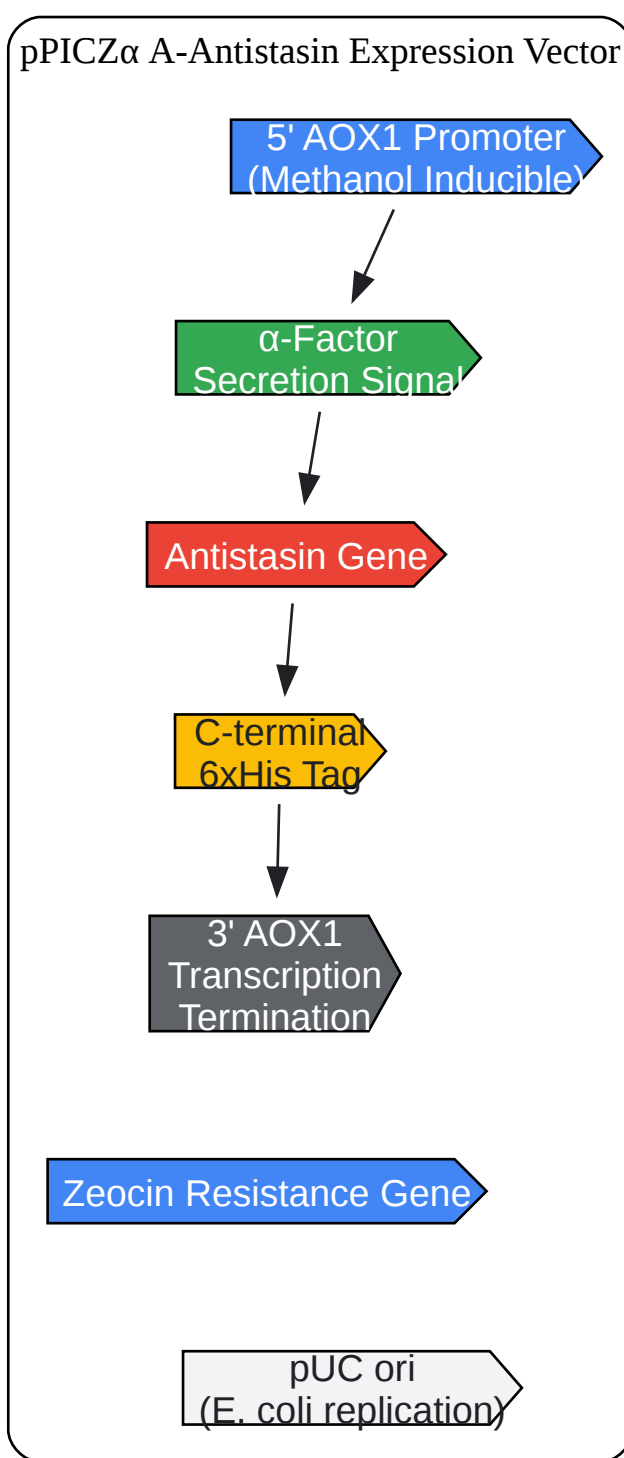
Parameter	Value	Reference
Antistasin Molecular Weight	~15 kDa	[4] [5]
Number of Amino Acids	119	[1]
Dissociation Constant (Ki) for Factor Xa	0.31 - 0.62 nM	[1] [2]
Recombinant Expression Yield (Yeast)	Varies, can reach mg/L scale	[7]
Recombinant Expression Yield (Baculovirus)	Varies, can reach mg/L scale	[8]
Anti-Factor Xa Assay Therapeutic Range (Heparin equivalent)	0.3–0.7 U/mL	[10]

Visualizations

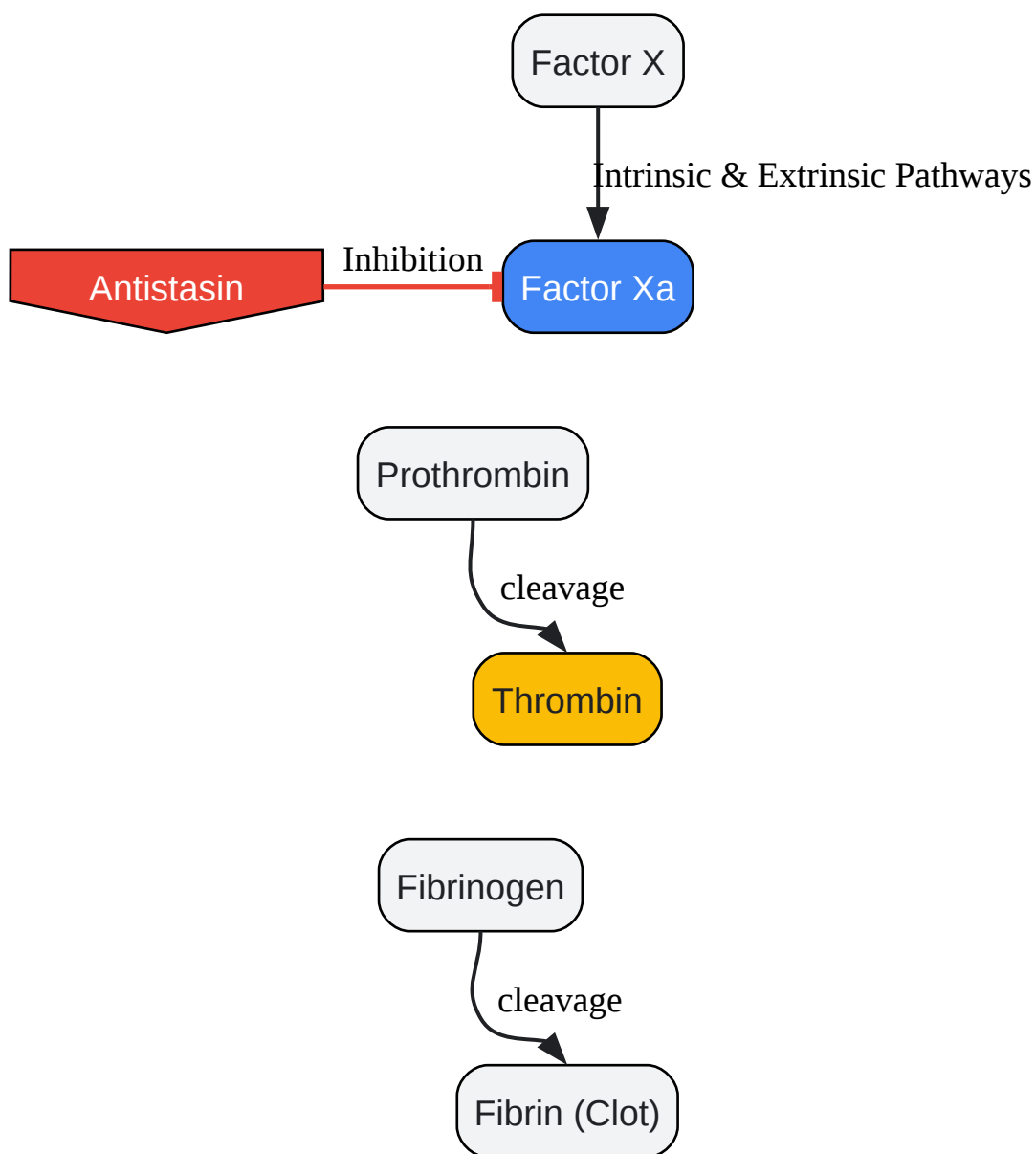


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Caption: Workflow for cloning and expressing recombinant **antistasin**.

pPICZ α A-Antistasin Expression Vector[Click to download full resolution via product page](#)

Caption: Schematic of the **antistasin** expression vector.



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Caption: **Antistasin's** role in the coagulation cascade.

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